1-Bromo-3-isopropoxy-2-nitrobenzene
Overview
Description
1-Bromo-3-isopropoxy-2-nitrobenzene is a chemical compound used as an intermediate in organic syntheses . It is slightly soluble in water . The IUPAC name for this compound is 4-bromo-1-isopropoxy-2-nitrobenzene . Its molecular weight is 260.09 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-isopropoxy-2-nitrobenzene is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring . The exact positions of these substituents on the benzene ring could not be determined from the available resources.Scientific Research Applications
Crystallography Studies
1-Bromo-3-isopropoxy-2-nitrobenzene has been used in crystallography studies. Mroz, Wang, Englert, and Dronskowski (2020) investigated anisotropic displacement parameters in isomorphous compounds, including 1-bromo-3-nitrobenzene, highlighting the complexity of experimental and theoretical approaches in crystallography (Mroz et al., 2020).
Enhancing Polymer Solar Cells
Fu et al. (2015) studied the impact of 1-Bromo-4-Nitrobenzene on the efficiency of polymer solar cells (PSCs). They found that adding this compound improved the power conversion efficiency of PSCs by more than 57% compared to reference cells (Fu et al., 2015).
Synthesis of Organic Compounds
Voss and Gerlach (1989) demonstrated the use of 1-bromo-2-nitrobenzene derivatives in the synthesis of organic compounds such as 4-Bromo-2-nitrobenzaldehyde and 6,6′-Dibromoindigo (Voss & Gerlach, 1989).
Photoreduction Studies
Compton and Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, to understand the mechanisms of photocurrent flow and radical formation (Compton & Dryfe, 1994).
Electrochemical Determination
Vinoth, Rajaitha, and Pandikumar (2020) used zinc stannate-graphitic carbon nitride nanocomposite for sensitive electrochemical determination of nitrobenzene, highlighting the utility of related compounds in sensing applications (Vinoth et al., 2020).
properties
IUPAC Name |
1-bromo-2-nitro-3-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMCQPXFMPVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-isopropoxy-2-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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